molecular formula C16H12N2 B1228381 6-Phenyl-2,2'-bipyridine CAS No. 61633-06-5

6-Phenyl-2,2'-bipyridine

Cat. No. B1228381
CAS RN: 61633-06-5
M. Wt: 232.28 g/mol
InChI Key: POIHGNUQPJHDTP-UHFFFAOYSA-N
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Patent
US07442797B2

Procedure details

A solution of phenyllithium.cyclohexane/diethyl ether (40.9 ml, 38.4 mmol) was dropwise added to a mixture of 2,2′-bipyridine (5.0 g, 32.0 mmol) and diethyl ether (50 ml) at 5° C. while 15 minutes. This reaction mixture was stirred at room temperature for 2 hours, then the mixture was poured into water, an organic layer was separated from the mixture, furthermore an aqueous layer was extracted with dichloromethane. The organic layer was combined, and the solvent was distilled off, and the residue was diluted with acetone (50 ml), then saturated potassium permanganate acetone solution (120 ml) was added thereto, the mixture was stirred at room temperature for 1 hour. The obtained reaction mixture was filtered by Celite, the solvent of the filtrate was distilled off, and the residue was purified by silica gel column chromatography and recrystallization, thereby obtaining 4.2 g of 6-phenyl-2,2′-bipyridine as white crystal. Yield: 55.4%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclohexane diethyl ether
Quantity
40.9 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1CCCCC1.C(OCC)C.[N:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1.C(OCC)C>O>[C:1]1([C:27]2[N:26]=[C:25]([C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][N:19]=3)[CH:30]=[CH:29][CH:28]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Li]
Step Two
Name
cyclohexane diethyl ether
Quantity
40.9 mL
Type
reactant
Smiles
C1CCCCC1.C(C)OCC
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This reaction mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an organic layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
furthermore an aqueous layer was extracted with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
the residue was diluted with acetone (50 ml)
ADDITION
Type
ADDITION
Details
saturated potassium permanganate acetone solution (120 ml) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered by Celite
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography and recrystallization

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.